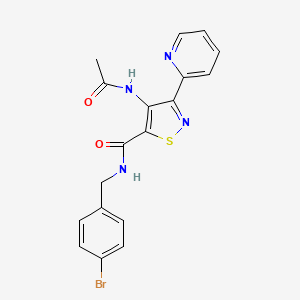

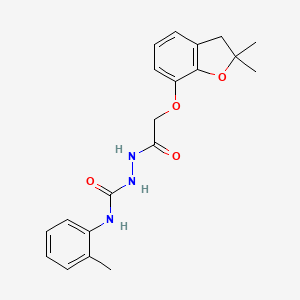

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide, also known as BTM-0512, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of drug discovery.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has been conducted on the synthesis and spectroscopic properties of new thiourea derivatives, including similar compounds, highlighting their antipathogenic activity. These studies demonstrate the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

Another study describes the synthesis of substituted benzo[b]thiophenes by acid-catalyzed cyclization of thiophenylacetals and ketones, a method that could be applicable to the synthesis of complex molecules like 5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide for various research applications (Patrick A. Pié & L. Marnett, 1988).

Pharmacological Applications

Pharmacologically active benzo[b]thiophen derivatives have been prepared and evaluated, including analogues of tryptophan and alpha-methyltryptophan, which are structurally related to the compound . These derivatives have been synthesized for pharmacological evaluation, demonstrating the utility of such compounds in drug development (N. Chapman, R. M. Scrowston, & R. Westwood, 1969).

Antimicrobial and Antifungal Potential

The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound designed for biological activity testing, underscores the interest in developing new compounds for antimicrobial and antifungal applications. This research signifies the potential of complex benzamide derivatives in therapeutic applications (Tang Li-jua, 2015).

Analytical Chemistry Applications

In analytical chemistry, substituted 2-thiophenealdehyde-2-benzothiazolyl-hydrazones have been studied as analytical reagents for copper, showcasing the utility of structurally complex benzamides in detecting and quantifying metal ions. This highlights the relevance of such compounds in environmental and analytical chemistry (T. Odashima, F. Anzai, & H. Ishii, 1976).

Propriétés

IUPAC Name |

5-bromo-2-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClNOS2/c17-11-3-4-13(18)12(8-11)16(20)19-15(10-5-7-21-9-10)14-2-1-6-22-14/h1-9,15H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSPAAKPCCVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ammoniumolate](/img/structure/B2709744.png)

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)

![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)

![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)